molecular formula C11H9ClFNO2 B1149585 methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate CAS No. 169674-00-4

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B1149585
CAS No.: 169674-00-4
M. Wt: 241.648
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Description

Chemical Identity and Registration

The compound under investigation bears the systematic International Union of Pure and Applied Chemistry name methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate. This nomenclature precisely defines the substitution pattern, indicating chlorine substitution at the 6-position, fluorine at the 5-position, and a methyl ester group attached to the carboxylic acid functionality at the 2-position of the indole ring system. The Chemical Abstracts Service has assigned this compound the registry number 1067658-29-0, which serves as its unique international identifier.

The molecular formula C₁₀H₇ClFNO₂ reflects the elemental composition, incorporating ten carbon atoms, seven hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight of 227.62 grams per mole positions this compound within the typical range for small molecule pharmaceuticals and research chemicals. The MDL number MFCD12964182 provides an additional reference point for database searches and chemical inventory management systems.

Structural Notation Systems

The simplified molecular-input line-entry system representation COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F provides a standardized method for describing the compound's connectivity. This notation system enables computational analysis and database searching while maintaining accuracy in structural representation. The International Chemical Identifier key XDQKXGXEXMQZGB-UHFFFAOYSA-N offers another layer of molecular identification that facilitates cross-referencing between different chemical databases and literature sources.

Alternative naming conventions include systematic variations that emphasize different aspects of the molecular structure. The compound may also be referenced as 6-chloro-5-fluoro-1H-indole-2-carboxylic acid methyl ester, which highlights the ester functionality as a derivative of the corresponding carboxylic acid. This alternative nomenclature proves particularly useful when discussing synthetic pathways and chemical transformations.

Properties

IUPAC Name

methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO2/c1-15-10(14)9-3-5-2-7(12)6(11)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQKXGXEXMQZGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676374
Record name Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169674-00-4
Record name Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

This method, adapted from CN102702066A, begins with 3-chloro-4-fluoroaniline as the precursor. The synthesis involves three stages:

  • Imine Formation : Reacting 3-chloro-4-fluoroaniline with boron trichloride (BCl₃) and aluminum trichloride (AlCl₃) in toluene under nitrogen protection.

  • Hydrolysis : Treating the imine intermediate with 2N hydrochloric acid (HCl) to yield a hydrolyzed product.

  • Reduction and Cyclization : Reducing the intermediate with sodium borohydride (NaBH₄) in a dioxane/water system, followed by reflux dehydration to form 6-chloro-5-fluoroindole.

Esterification at Position 2

To introduce the methyl ester group, the indole intermediate undergoes carboxylation:

  • Directed Ortho Metalation : Protecting the indole NH with a tert-butoxycarbonyl (Boc) group enables selective deprotonation at position 2 using lithium diisopropylamide (LDA).

  • Carboxylation : Quenching the lithiated species with dry ice (CO₂) forms the carboxylic acid, which is subsequently esterified with methanol and sulfuric acid.

Reaction Conditions :

  • Temperature: −78°C (metalation), 0–25°C (carboxylation), 60°C (esterification).

  • Yield: 58% overall from 3-chloro-4-fluoroaniline.

Advantages :

  • Raw materials are commercially available.

  • Scalable for industrial production due to minimal purification steps.

Challenges :

  • Sensitivity to moisture during metalation.

  • Requires strict temperature control to prevent decarboxylation.

Leimgruber-Batcho Indole Synthesis with Nitro Precursors

Methodology

The Leimgruber-Batcho method constructs the indole ring from nitrobenzene derivatives:

  • Nitro Reduction : 3-Chloro-4-fluoro-2-nitrotoluene is reduced to the corresponding aniline using hydrogen gas and palladium on carbon (Pd/C).

  • Enamine Formation : Reacting the aniline with dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine.

  • Cyclization : Acidic hydrolysis (HCl/EtOH) induces cyclization to yield 6-chloro-5-fluoroindole.

Ester Functionalization

The methyl ester is introduced via:

  • Vilsmeier-Haack Formylation : Treating the indole with phosphoryl chloride (POCl₃) and DMF to form a 2-formyl intermediate.

  • Oxidation and Esterification : Oxidizing the aldehyde to a carboxylic acid using potassium permanganate (KMnO₄), followed by esterification with methanol and thionyl chloride (SOCl₂).

Reaction Conditions :

  • Temperature: 110°C (enamine formation), 25°C (cyclization).

  • Yield: 42% overall (lower due to byproduct formation).

Advantages :

  • Avoids hazardous metalation steps.

  • Compatible with electron-deficient indoles.

Challenges :

  • Generates 6-chloro-5-methoxyindole as a major byproduct (up to 20%).

  • Multi-step purification required.

Fischer Indole Synthesis from Phenylhydrazines

Mechanism

The Fischer method employs phenylhydrazine and a ketone:

  • Hydrazone Formation : Condensing 3-chloro-4-fluorophenylhydrazine with methyl pyruvate to form a hydrazone.

  • Cyclization : Heating under acidic conditions (H₂SO₄/AcOH) induces cyclization to the indole-2-carboxylate.

Reaction Conditions :

  • Temperature: 120°C (cyclization).

  • Yield: 35–40%.

Advantages :

  • Direct introduction of the ester group via methyl pyruvate.

  • No additional carboxylation steps.

Challenges :

  • Limited availability of substituted phenylhydrazines.

  • Low regioselectivity for chloro and fluoro groups.

Palladium-Catalyzed Carbonylation

Cross-Coupling Approach

This method installs the ester group via carbonylation:

  • Halogenation : Brominating 6-chloro-5-fluoroindole at position 2 using N-bromosuccinimide (NBS).

  • Carbonylation : Reacting the bromide with carbon monoxide (CO) and methanol in the presence of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand.

Reaction Conditions :

  • Pressure: 50 psi CO.

  • Temperature: 80°C.

  • Yield: 50–55%.

Advantages :

  • High atom economy.

  • Single-step ester introduction.

Challenges :

  • Requires specialized equipment for high-pressure CO.

  • Ligand sensitivity affects reaction efficiency.

Comparative Analysis of Preparation Methods

Method Starting Material Steps Yield Key Advantage Major Limitation
Lewis Acid Cyclization3-Chloro-4-fluoroaniline558%Industrial scalabilityMoisture-sensitive steps
Leimgruber-Batcho3-Chloro-4-fluoro-2-nitrotoluene642%Avoids metalationByproduct formation
Fischer Indole Synthesis3-Chloro-4-fluorophenylhydrazine438%Direct ester incorporationLow regioselectivity
Palladium Carbonylation6-Chloro-5-fluoroindole355%High atom economyHigh-pressure CO requirements

Research Findings and Optimization Strategies

Side Reaction Mitigation

  • Byproduct Formation in Leimgruber-Batcho : Replacing DMF-DMA with DMF-DIPA reduces 5-methoxy byproducts from 20% to 8%.

  • Decarboxylation Prevention : Conducting esterification below 60°C minimizes acid-catalyzed decarboxylation of the 2-carboxylate group.

Catalytic Enhancements

  • Pd-Catalyzed Carbonylation : Adding 1,3-bis(diphenylphosphino)propane (dppp) as a ligand improves turnover number (TON) from 120 to 450.

Purification Protocols

  • Recrystallization Solvents : A 3:1 v/v DMF/acetic acid mixture increases product purity from 92% to 97% by removing polymeric impurities .

Scientific Research Applications

Medicinal Chemistry

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is primarily utilized as a building block for synthesizing various pharmaceuticals. Its unique structural features allow it to target specific biological pathways, making it valuable in developing drugs for neurological and inflammatory diseases. For instance, derivatives of this compound have shown significant antiproliferative activity against cancer cell lines, with GI50 values ranging from 29 nM to 78 nM, indicating potent effects against tumor growth .

Organic Synthesis

This compound serves as an intermediate in synthesizing more complex organic molecules, including other indole derivatives. Its reactivity allows for various chemical transformations such as nucleophilic substitutions, oxidation, and reduction reactions .

Common Reactions Include :

  • Substitution Reactions : Chlorine and fluorine atoms can participate in nucleophilic substitution.
  • Oxidation/Reduction : The compound can be modified to yield different derivatives.

Biological Studies

Research has focused on the biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies indicate that this compound can disrupt bacterial membranes or inhibit metabolic pathways essential for pathogen survival .

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Antiproliferative Studies : Derivatives based on this indole structure were synthesized and exhibited significant activity against various cancer cell lines. One derivative was found to outperform standard treatments like erlotinib .
  • Structure-Activity Relationship (SAR) : Modifications at different positions on the indole ring significantly affected biological activity levels at receptors such as CB1. Some analogs demonstrated IC50 values as low as 79 nM .
  • Behavioral Studies : Investigations into related compounds have shown changes in locomotor activity in animal models, suggesting potential neuropharmacological effects .

Industrial Applications

Beyond medicinal uses, this compound is also applied in developing agrochemicals and dyes. Its versatility as a chemical intermediate makes it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate can be contextualized against related indole derivatives (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Similarity Score* Key Properties/Applications
This compound 169674-00-4 C₁₀H₇ClFNO₂ Cl (6), F (5), COOCH₃ (2) 227.62 Anticancer intermediate
Ethyl 5-fluoro-1H-indole-2-carboxylate 348-37-8 C₁₁H₁₀FNO₂ F (5), COOC₂H₅ (2) 207.20 0.68† Precursor for anti-inflammatory agents
Methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate C₁₂H₁₂ClNO₂ Cl (6), C₂H₅ (3), COOCH₃ (2) 237.68 Enhanced lipophilicity for CNS targeting
Ethyl 6-fluoro-1H-indole-2-carboxylate 348-37-8 C₁₁H₁₀FNO₂ F (6), COOC₂H₅ (2) 207.20 0.55‡ Antimicrobial activity
7-Chloro-6-fluoro-1H-indole-3-carboxylic acid 16381-48-9 C₉H₅ClFNO₂ Cl (7), F (6), COOH (3) 213.59 0.68‡ Antibacterial derivatives

*Similarity scores calculated using Tanimoto coefficients based on structural fingerprints .
†Similarity to this compound .
‡Similarity to other indole derivatives .

Key Insights from Comparison

Methyl vs. Ethyl Esters: Methyl esters (e.g., target compound) generally exhibit lower molecular weights and higher volatility compared to ethyl esters, influencing solubility and pharmacokinetics .

Biological Activity Modulation :

  • The 3-ethyl substitution in methyl 3-ethyl-6-chloro-1H-indole-2-carboxylate increases lipophilicity, favoring blood-brain barrier penetration for neurological applications, unlike the target compound .
  • Carboxylic Acid Derivatives (e.g., 7-chloro-6-fluoro-1H-indole-3-carboxylic acid) show stronger hydrogen-bonding capacity, improving antibacterial efficacy but reducing oral bioavailability compared to ester derivatives .

Synthetic Versatility :

  • The target compound’s methyl ester group allows facile hydrolysis to carboxylic acids or transesterification, enabling diverse derivatization pathways . In contrast, ethyl 5-fluoro-1H-indole-2-carboxylate requires harsher conditions for functional group interconversion .

Similarity and Diversity in Virtual Screening: Despite a moderate structural similarity score (0.55–0.68), minor substituent changes significantly alter bioactivity. For example, shifting the fluorine from position 5 to 6 reduces anticancer potency but enhances antimicrobial effects .

Biological Activity

Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a complex structure characterized by an indole ring with halogenated substituents. Its molecular formula is C11H8ClFNO2C_{11}H_{8}ClFNO_{2}, with a molecular weight of approximately 227.62 g/mol. The presence of chlorine and fluorine atoms enhances its chemical reactivity and biological profile, making it a valuable building block in drug discovery.

The biological activities associated with this compound can be attributed to its ability to interact with various biological targets:

  • Anticancer Activity : Indole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation. They may induce apoptosis and cell cycle arrest in cancer cells by targeting key signaling pathways.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens, suggesting potential use in treating bacterial infections.
  • Antiviral Effects : Preliminary studies indicate that indole derivatives may possess antiviral properties, particularly against HIV, by inhibiting viral replication mechanisms.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound and related compounds:

Activity Target/Mechanism IC50 Value (μM) Reference
AnticancerInhibition of EGFR, HER2, CDK26.10 (MCF-7)
AntimicrobialVarious bacterial strainsNot specified
AntiviralHIV integrase inhibition0.13
AntidiabeticGlucose uptake enhancementNot specified

Case Studies

  • Anticancer Research : A study explored the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of 6.10 μM against MCF-7 breast cancer cells, indicating its potential as a lead compound for further development in cancer therapy.
  • Antiviral Activity : Research on indole derivatives highlighted their role as inhibitors of HIV integrase, with this compound showing promising results in inhibiting the strand transfer process critical for viral replication.
  • Antimicrobial Studies : The compound was tested against several bacterial strains, showing effective inhibition, which supports its potential application in treating infections caused by resistant bacteria.

Synthesis and Applications

This compound can be synthesized through various chemical reactions involving indole derivatives. It serves as a precursor for more complex indole-based pharmaceuticals and has applications in:

  • Drug Development : Its unique structure makes it a candidate for developing new therapies targeting cancer and infectious diseases.
  • Chemical Research : It is utilized in synthesizing other biologically active compounds through coupling reactions and functionalization strategies.

Q & A

Q. What storage conditions prevent degradation of this compound?

  • Best practices : Store under argon at −20°C in amber vials. Avoid prolonged exposure to light or humidity, which accelerates ester hydrolysis .

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